molecular formula C23H18N2O7 B341203 2-(3-NITROPHENYL)-2-OXOETHYL 4-(3-METHOXYBENZAMIDO)BENZOATE

2-(3-NITROPHENYL)-2-OXOETHYL 4-(3-METHOXYBENZAMIDO)BENZOATE

Katalognummer: B341203
Molekulargewicht: 434.4 g/mol
InChI-Schlüssel: CIAUFPVTLWOFKJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-NITROPHENYL)-2-OXOETHYL 4-(3-METHOXYBENZAMIDO)BENZOATE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of nitrophenyl, oxoethyl, and methoxybenzoyl groups, which contribute to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-NITROPHENYL)-2-OXOETHYL 4-(3-METHOXYBENZAMIDO)BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-nitrobenzyl chloride with 4-[(3-methoxybenzoyl)amino]benzoic acid in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired ester linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-NITROPHENYL)-2-OXOETHYL 4-(3-METHOXYBENZAMIDO)BENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Amines, alcohols, potassium carbonate.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-(3-NITROPHENYL)-2-OXOETHYL 4-(3-METHOXYBENZAMIDO)BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Wirkmechanismus

The mechanism of action of 2-(3-NITROPHENYL)-2-OXOETHYL 4-(3-METHOXYBENZAMIDO)BENZOATE involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components. The compound may also inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(3-NITROPHENYL)-2-OXOETHYL 4-(3-METHOXYBENZAMIDO)BENZOATE is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity.

Eigenschaften

Molekularformel

C23H18N2O7

Molekulargewicht

434.4 g/mol

IUPAC-Name

[2-(3-nitrophenyl)-2-oxoethyl] 4-[(3-methoxybenzoyl)amino]benzoate

InChI

InChI=1S/C23H18N2O7/c1-31-20-7-3-5-17(13-20)22(27)24-18-10-8-15(9-11-18)23(28)32-14-21(26)16-4-2-6-19(12-16)25(29)30/h2-13H,14H2,1H3,(H,24,27)

InChI-Schlüssel

CIAUFPVTLWOFKJ-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)OCC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Kanonische SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)OCC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.